molecular formula C29H33N3O3S2 B11980298 (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11980298
M. Wt: 535.7 g/mol
InChI Key: BERLGSUIXDEKTR-ITYLOYPMSA-N
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Description

The compound (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the thiazolidinone moiety, and the final coupling of these fragments under specific conditions. Common reagents used in these steps include hydrazines, aldehydes, and thioureas, with reaction conditions often involving refluxing in organic solvents and the use of catalysts to enhance yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups within the molecule can be replaced with others to modify its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.

Scientific Research Applications

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include its use as a lead compound in drug discovery, particularly for diseases where its specific interactions with biological molecules are beneficial.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and thereby modulating biological pathways. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one include other pyrazole and thiazolidinone derivatives. Examples include:

  • (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
  • (-)-Carvone

Uniqueness

What sets This compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H33N3O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3O3S2/c1-20(2)13-16-35-25-12-11-22(17-21(25)3)27-23(19-32(30-27)24-9-6-5-7-10-24)18-26-28(33)31(29(36)37-26)14-8-15-34-4/h5-7,9-12,17-20H,8,13-16H2,1-4H3/b26-18-

InChI Key

BERLGSUIXDEKTR-ITYLOYPMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)OCCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)OCCC(C)C

Origin of Product

United States

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